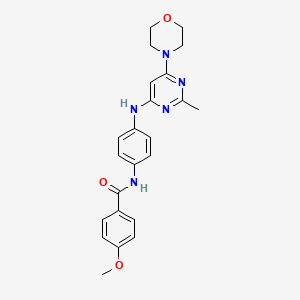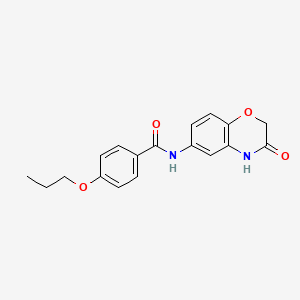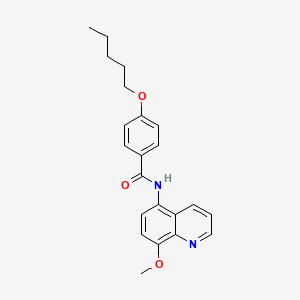![molecular formula C19H14BrNO4 B11325011 Methyl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11325011.png)
Methyl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of benzoxepin derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry research. The structure of this compound includes a benzoxepin ring, which is a seven-membered ring containing an oxygen atom, and a benzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate typically involves multiple steps, starting with the preparation of the benzoxepin ring. One common method involves the reaction of 2-aminophenol with an aldehyde under acidic conditions to form the benzoxepin core . The bromination of the benzoxepin ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid like sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and reagents are often optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzoxepin derivatives.
Scientific Research Applications
Methyl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various pharmacological effects. For example, it may interact with GABA receptors in the central nervous system, leading to sedative effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate: Similar structure but with a different position of the ester group.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a benzoxepin ring.
Uniqueness
Methyl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate is unique due to its specific substitution pattern and the presence of both a benzoxepin ring and a benzoate ester group
Properties
Molecular Formula |
C19H14BrNO4 |
|---|---|
Molecular Weight |
400.2 g/mol |
IUPAC Name |
methyl 3-[(7-bromo-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H14BrNO4/c1-24-19(23)13-3-2-4-16(11-13)21-18(22)12-7-8-25-17-6-5-15(20)10-14(17)9-12/h2-11H,1H3,(H,21,22) |
InChI Key |
CJEBNYGKEGNPKD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[2-(acetylamino)-5-methylphenyl]-2-oxoquinoxalin-1(2H)-yl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B11324934.png)
![[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11324940.png)
![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-methoxybenzamide](/img/structure/B11324954.png)
![Rel-(4AR,7AS)-1-(4-bromophenyl)-4-butylhexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B11324955.png)

![9-benzyl-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11324966.png)

![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11324972.png)


![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methoxybenzamide](/img/structure/B11324992.png)
![5-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11324993.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-ethoxybenzamide](/img/structure/B11324994.png)
![N-(butan-2-yl)-3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11325000.png)
